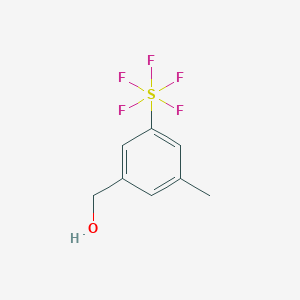

3-Methyl-5-(pentafluorosulfur)benzyl alcohol

Description

3-Methyl-5-(pentafluorosulfur)benzyl alcohol is a fluorinated aromatic alcohol characterized by a benzyl alcohol backbone substituted with a methyl group at the 3-position and a pentafluorosulfur (-SF₅) group at the 5-position. This compound is classified as an industrial-grade chemical with 99% purity, typically supplied in 25 kg cardboard drums . The pentafluorosulfur group is a strong electron-withdrawing substituent, which significantly influences the compound’s reactivity, stability, and physical properties.

Properties

IUPAC Name |

[3-methyl-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F5OS/c1-6-2-7(5-14)4-8(3-6)15(9,10,11,12)13/h2-4,14H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMVCDAWDBAJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(F)(F)(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(pentafluorosulfur)benzyl alcohol typically involves the introduction of the pentafluorosulfur group into a benzyl alcohol derivative. One common method is the reaction of 3-methylbenzyl alcohol with a pentafluorosulfurating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Methyl-5-(pentafluorosulfur)benzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-Methyl-5-(pentafluorosulfur)benzaldehyde or 3-Methyl-5-(pentafluorosulfur)benzophenone.

Reduction: Formation of 3-Methyl-5-(pentafluorosulfur)benzylamine or other reduced derivatives.

Substitution: Formation of 3-Methyl-5-(pentafluorosulfur)benzyl chloride or bromide.

Scientific Research Applications

Chemistry: 3-Methyl-5-(pentafluorosulfur)benzyl alcohol is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and proteins can provide insights into biochemical pathways.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pentafluorosulfur)benzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The pentafluorosulfur group can enhance the compound’s binding affinity to specific targets, leading to altered biochemical pathways. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 3-methyl-5-(pentafluorosulfur)benzyl alcohol and analogous compounds:

*Estimated based on 4-(pentafluorothio)benzyl alcohol (C₇H₇F₅OS, MW 234.19) with an additional methyl group .

Reactivity and Catalytic Oxidation Trends

Evidence from benzyl alcohol oxidation studies () reveals that electron-withdrawing substituents (e.g., -NO₂, -CF₃, -SF₅) enhance oxidation efficiency to aldehydes. For example:

- Ortho-fluorobenzyl alcohol (Compound 21) showed reduced yield (82%) due to steric hindrance and coordination challenges .

For This compound , the meta-substituted SF₅ group is expected to promote oxidation efficiency similar to para-substituted analogs, as steric effects are minimized. The SF₅ group’s stronger electron-withdrawing nature compared to CF₃ (e.g., in 3-methyl-5-(trifluoromethyl)benzyl alcohol) may further improve aldehyde yields, though direct experimental data are needed .

Physical Properties and Stability

- Thermal Stability : Fluorinated benzyl alcohols generally exhibit high thermal stability. For example, the Pt@CHs catalyst used in oxidation reactions retained ≤95% efficiency after three cycles, suggesting robustness under elevated temperatures (80°C) .

Biological Activity

3-Methyl-5-(pentafluorosulfur)benzyl alcohol is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a benzyl alcohol moiety with a methyl group and a pentafluorosulfur group, which significantly alters its chemical reactivity and biological interactions. The presence of the pentafluorosulfur group enhances the compound's stability and lipophilicity, potentially influencing its pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

Biological Activity Data Table

Case Study 1: Acute Benzyl Alcohol Intoxication

A notable case involved a 24-year-old male exposed to benzyl alcohol during paint stripping. The rapid onset of symptoms led to cardiopulmonary arrest. Autopsy findings revealed significant central nervous system damage consistent with acute intoxication. This case underscores the potential neurotoxic effects associated with benzyl alcohol derivatives, including this compound .

Case Study 2: Toxicity in Animal Models

Studies involving benzyl alcohol have demonstrated dose-dependent toxicity in various animal models. For instance, high doses resulted in renal dysfunction and neurotoxic symptoms in rats and mice. These findings suggest that similar compounds may exhibit comparable toxicological profiles, warranting caution in their application .

Research Findings

Recent studies have focused on the broader category of benzyl alcohol derivatives, revealing insights into their biological activities:

- Anticancer Studies : Research indicates that modifications at specific positions on the benzyl ring can enhance anticancer properties. Compounds similar to this compound have shown promise in inhibiting tumor growth by targeting metabolic pathways critical for cancer cell survival .

- Toxicological Assessments : Comprehensive toxicity evaluations highlight the importance of understanding the pharmacodynamics of benzyl alcohol derivatives. Repeated-dose studies have shown adverse effects on renal function and potential carcinogenicity at high exposure levels .

Q & A

Q. What are the recommended synthetic routes for introducing pentafluorosulfur and methyl groups onto a benzyl alcohol scaffold?

- Methodological Answer: Multi-step synthesis is typically required. For example, halogenation (e.g., bromination or chlorination) of the benzene ring can precede fluorination or sulfur-based functionalization. Evidence from analogous compounds suggests using:

- Step 1: Electrophilic substitution (e.g., Friedel-Crafts alkylation) to introduce methyl groups at the 3-position .

- Step 2: Sulfur hexafluoride (SF₆) or sulfur-based reagents under controlled conditions to install the pentafluorosulfur (-SF₅) group at the 5-position .

- Step 3: Reduction or hydrolysis to generate the benzyl alcohol moiety (e.g., using NaBH₄ or LiAlH₄ for alcohol formation) .

Purification often involves fractional distillation (bp ~114–115°C for fluorinated analogs) or chromatography .

Q. How should researchers characterize fluorinated benzyl alcohols to confirm structure and purity?

- Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy: ¹H/¹⁹F NMR to identify substituent positions and confirm fluorine integration (e.g., ¹⁹F NMR chemical shifts for -SF₅ groups typically appear at δ -60 to -80 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., C₈H₇F₅SO for the target compound) .

- Melting Point Analysis: Compare observed mp (e.g., 37–39°C for pentafluorobenzyl alcohol analogs) with literature values .

- HPLC/GC: For purity assessment, especially if volatile (e.g., retention times matched against standards) .

Q. What are the key reactivity considerations for fluorinated benzyl alcohols in nucleophilic substitution reactions?

- Methodological Answer: Fluorine’s electron-withdrawing effects enhance the electrophilicity of adjacent carbons, facilitating SN₂ reactions. Key steps:

- Activation: Use bases like K₂CO₃ or DIPEA to deprotonate the alcohol, forming a better leaving group .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates .

- Monitoring: TLC or in-situ ¹⁹F NMR tracks reaction progress .

Example: 2-Chloro-5-(trifluoromethyl)benzyl alcohol undergoes substitution with amines to form aryl ethers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate steric hindrance in polysubstituted benzyl alcohols?

- Methodological Answer: Steric effects from multiple substituents (e.g., -SF₅ and -CH₃) require tailored approaches:

- Catalysis: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization .

- Temperature Control: Lower temperatures (e.g., -20°C) reduce side reactions in crowded environments .

- Microwave-Assisted Synthesis: Accelerates reactions while minimizing decomposition .

Evidence from 3-bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol shows that stepwise functionalization improves yields .

Q. How should conflicting data on fluorinated benzyl alcohol stability under acidic/basic conditions be resolved?

- Methodological Answer: Contradictions often arise from solvent or substituent effects. Systematic analysis includes:

- pH-Dependent Stability Studies: Monitor degradation via HPLC at varying pH (e.g., 1–14) .

- Computational Modeling: DFT calculations predict bond dissociation energies (e.g., C-F vs. C-O cleavage) .

- Isolation of Intermediates: Trap unstable species using low-temperature workups .

For example, trifluoromethyl analogs show higher acid stability due to fluorine’s inductive effects .

Q. What safety protocols are critical when handling volatile fluorinated benzyl alcohols?

- Methodological Answer: Fluorinated compounds often release toxic HF upon decomposition. Key protocols:

- Containment: Use fume hoods and sealed reactors for reactions above 60°C (e.g., distillation of bp 114–115°C analogs) .

- Personal Protective Equipment (PPE): Acid-resistant gloves and face shields .

- Waste Disposal: Neutralize fluorinated waste with Ca(OH)₂ to precipitate fluoride ions .

Safety data for p-hydroxybenzyl alcohol emphasize immediate medical consultation upon exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.